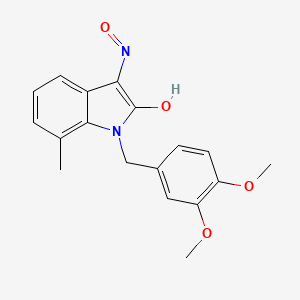
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Isoindolines and Tetrahydroisoquinolines : Studies have demonstrated the synthesis of isoindolines and tetrahydroisoquinolines, where compounds similar to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one serve as key intermediates. These syntheses involve complex reactions, showcasing the compound's utility in constructing heterocyclic frameworks, which are prevalent in many natural products and pharmaceuticals (Kametani et al., 1971), (Orito et al., 1999).
Protecting Groups in Synthesis : The 3,4-dimethoxybenzyl moiety, as seen in the structure of this compound, has been explored as a protecting group for hydroxyl functions in the synthesis of complex molecules. This utility underscores the compound's relevance in synthetic strategies, particularly in the efficient synthesis of oligoribonucleotides and macrolide antibiotics (Takaku et al., 1986), (Oikawa et al., 1985).
Electrochemical Studies : Electrochemical oxidation studies of compounds featuring the 3,4-dimethoxybenzyl group have provided insights into their reactivity and potential applications in synthetic organic chemistry. These studies highlight the electrochemical behaviors crucial for designing new synthetic pathways and understanding the mechanisms of complex reactions (Carmody et al., 1980).
Medicinal Chemistry Applications
Radioligand Binding Studies : Methoxylated tetrahydroisoquinolinium derivatives, structurally related to the compound , have been evaluated for their binding affinity to specific receptors, indicating the potential for these compounds in drug discovery and development. Such studies underscore the importance of structural modifications in enhancing biological activity and specificity (Graulich et al., 2006).
Synthesis and Evaluation of Chalcones and Derivatives : Research involving the synthesis and characterization of compounds with a dimethoxyphenyl moiety, akin to (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one, has explored their pharmacodynamics and pharmacokinetics. These studies, including ADMET screenings and antimicrobial screenings, demonstrate the compound's relevance in medicinal chemistry and drug design (Naqvi, 2018).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-5-4-6-13-16(19-22)18(21)20(17(11)13)10-12-7-8-14(23-2)15(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWHIJOUPUIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2CC3=CC(=C(C=C3)OC)OC)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
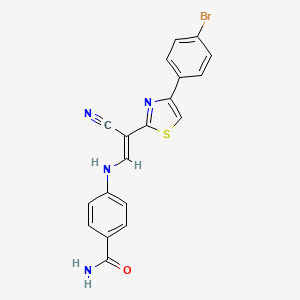
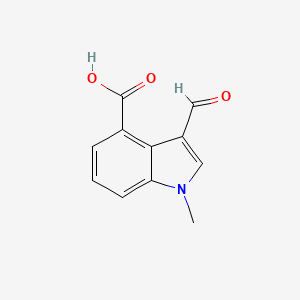
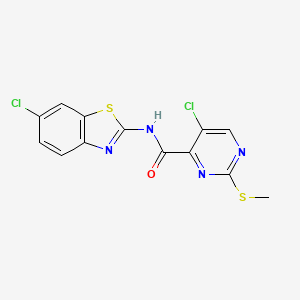
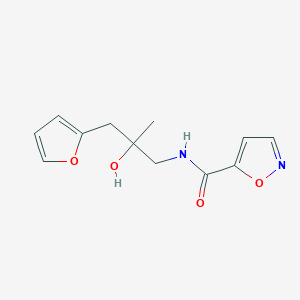
![1-(1,3-benzodioxol-5-yl)-3-[(4-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2592347.png)
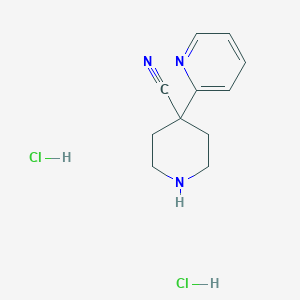
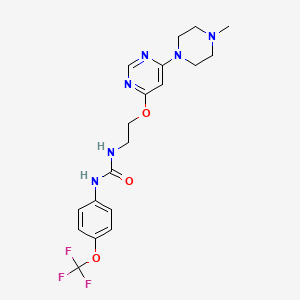
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)
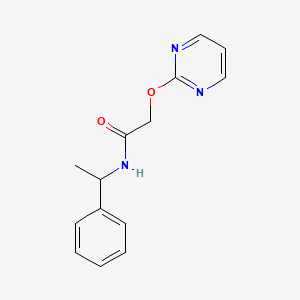
![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)
![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)